Butanediamide, N,N'-dihexyl- Butanediamide, N,N'-dihexyl-
Brand Name: Vulcanchem
CAS No.: 22728-31-0
VCID: VC19683262
InChI: InChI=1S/C16H32N2O2/c1-3-5-7-9-13-17-15(19)11-12-16(20)18-14-10-8-6-4-2/h3-14H2,1-2H3,(H,17,19)(H,18,20)
SMILES:
Molecular Formula: C16H32N2O2
Molecular Weight: 284.44 g/mol

Butanediamide, N,N'-dihexyl-

CAS No.: 22728-31-0

Cat. No.: VC19683262

Molecular Formula: C16H32N2O2

Molecular Weight: 284.44 g/mol

* For research use only. Not for human or veterinary use.

Butanediamide, N,N'-dihexyl- - 22728-31-0

Specification

CAS No. 22728-31-0
Molecular Formula C16H32N2O2
Molecular Weight 284.44 g/mol
IUPAC Name N,N'-dihexylbutanediamide
Standard InChI InChI=1S/C16H32N2O2/c1-3-5-7-9-13-17-15(19)11-12-16(20)18-14-10-8-6-4-2/h3-14H2,1-2H3,(H,17,19)(H,18,20)
Standard InChI Key ITONTSWXNCVCIR-UHFFFAOYSA-N
Canonical SMILES CCCCCCNC(=O)CCC(=O)NCCCCCC

Introduction

Molecular Structure and Conformational Analysis

The molecular structure of N,N'-dihexylbutanediamide features a central butanediamine chain with two hexyl groups attached to the nitrogen atoms and two amide functionalities (Figure 1). Computational studies using Monte Carlo conformational searches reveal that the compound adopts a linear conformation in solution, preorganizing reactive sites for macrocyclization reactions . This preorganization is critical in templating rotaxane synthesis, where the diamide’s hydrogen-bonding sites stabilize the macrocycle-thread interaction.

Key structural attributes:

  • Hydrogen-bond donor/acceptor count: 2 donors (amide NH), 2 acceptors (amide CO) .

  • Rotatable bonds: 14, enabling conformational flexibility .

  • XLogP3: 5.2, indicating high hydrophobicity .

Synthesis and Purification

N,N'-Dihexylbutanediamide is synthesized via a multi-step process involving:

  • Amidation of 1,4-butanediamine: Reaction with hexyl chloride or hexanoic acid derivatives.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) yields the pure diamide .

Reaction yields:

TemplateYield (%)Application
N,N'-dihexylbutanediamide41Rotaxane synthesis
Ester-amide hybrid<5Insufficient for isolation

The diamide’s low solubility in polar solvents (e.g., DMSO) necessitates elevated temperatures (160°C) for dissolution, though this risks thermal degradation .

Physicochemical Properties

Solubility and Stability

  • Solubility: Poor in chloroform and DMSO; moderate in dichloromethane .

  • Thermal stability: Decomposes above 160°C, forming degradation byproducts .

Hydrogen-Bonding Capacity

The diamide’s dual amide groups enable bidirectional hydrogen bonding, making it superior to monoamide templates in rotaxane synthesis. Comparative studies show a 41% yield for rotaxanes using N,N'-dihexylbutanediamide vs. <29% for monoamide analogs .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) of the monoamide analog shows:

  • δ 3.25 ppm (t, J = 7.6 Hz, 4H, NCH₂)

  • δ 2.20 ppm (t, J = 7.2 Hz, 2H, COCH₂)

  • δ 1.25–1.45 ppm (m, 20H, hexyl CH₂) .

Applications in Supramolecular Chemistry

N,N'-Dihexylbutanediamide’s primary application lies in templating rotaxane synthesis (Figure 3). In a five-component reaction, it preorganizes a ferrocene-grafted isophthaloyl chloride and p-xylylenediamine, yielding a mechanically interlocked rotaxane with 41% efficiency . The diamide’s hydrogen bonds stabilize the macrocycle-thread interaction, preventing aggregation and enhancing solubility.

Comparative templating efficiency:

Hydrogen-Bonding MotifYield (%)
Diamide (N,N'-dihexyl)41
Ester-amide hybrid<5
Monoamide0–29

Computational Insights

Molecular modeling of a simplified diamide (methyl substituents replacing hexyl groups) demonstrates:

  • Preorganization: The template aligns reactive groups (amine and acid chloride) within 3.5 Å, favoring cyclization .

  • Energy minimization: The diamide-template complex is 12 kcal/mol more stable than the non-templated system .

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